1-(2-Vinylphenyl)propan-1-one
Description
1-(2-Vinylphenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one moiety attached to a phenyl ring bearing a vinyl group at the ortho position. This structure imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical research. The vinyl group offers opportunities for further functionalization (e.g., polymerization, Diels-Alder reactions) and influences electronic effects on the aromatic ring.
Properties
CAS No. |
52095-41-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(2-ethenylphenyl)propan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h3,5-8H,1,4H2,2H3 |
InChI Key |
WHHWFVIPLLAZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Vinylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-vinylbenzene (styrene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the use of advanced purification techniques like distillation or crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Vinylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: this compound can be oxidized to 1-(2-vinylphenyl)propanoic acid.
Reduction: Reduction yields 1-(2-vinylphenyl)propan-1-ol.
Substitution: Halogenated derivatives such as 1-(2-bromoethylphenyl)propan-1-one.
Scientific Research Applications
1-(2-Vinylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and resins, where the vinyl group can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(2-Vinylphenyl)propan-1-one involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic effects of the vinyl and phenyl groups, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Halogenated Aryl Propanones
Examples :
- 1-(3-Fluorophenyl)propan-1-one
- 1-(4-Bromophenyl)propan-1-one
Key Differences :
- Reactivity : Halogenated derivatives undergo coupling reactions (e.g., with N-hydroxyphthalimide) with moderate to good yields (60–73%) . The electron-withdrawing nature of halogens enhances electrophilic substitution reactivity compared to the vinyl group.
- Applications: Halogenated propanones are intermediates in pharmaceutical synthesis (e.g., ibuprofen hybrids) , whereas the vinyl group in this compound enables polymerization or cycloaddition applications.
Thiophene-Containing Propanones
Key Differences :
- Electronic Properties : Thiophene rings are electron-rich, enhancing nucleophilic reactivity. In contrast, the vinyl group in this compound introduces π-conjugation, altering electronic delocalization.
- Reaction Yields : Thiophene derivatives yield coupled products (e.g., with NHPI) at 50–58%, lower than halogenated aryl analogs .
Hydroxyphenyl Propanones
Key Differences :
- Biological Activity : Hydroxyphenyl derivatives exhibit antifungal activity due to hydrogen-bonding interactions . The vinyl group in this compound lacks such polar interactions, reducing bioactivity but improving hydrophobicity.
- Synthetic Utility: Hydroxyphenyl propanones are precursors for protective group chemistry (e.g., TBS protection) , whereas the vinyl group enables cross-coupling or polymerization.
Cyclic and Heterocyclic Analogs
Examples :
Key Differences :
Chlorophenyl Propanones
Key Differences :
- Toxicity: Chlorophenyl derivatives are associated with genotoxicity concerns in flavouring agents , whereas this compound’s safety profile is less studied.
- Reactivity : The chlorine substituent facilitates nucleophilic aromatic substitution, unlike the vinyl group’s preference for addition reactions.
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